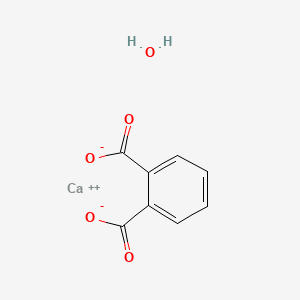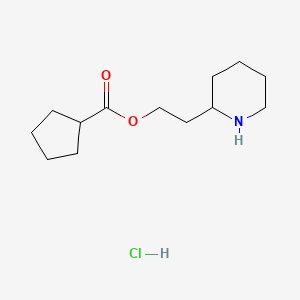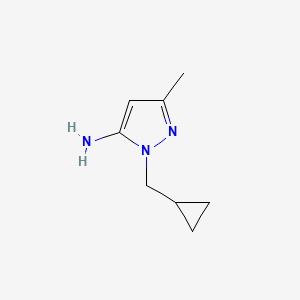
Calcium phthalate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium phthalate hydrate, also known as this compound, is a chemical compound with the molecular formula C8H6CaO5. It is a calcium salt of phthalic acid and is commonly found in the form of colorless crystals or a white powder. This compound is known for its use as a nucleating agent in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium phthalate hydrate can be synthesized through the reaction of calcium hydroxide with phthalic acid in an aqueous medium. The reaction typically involves dissolving phthalic acid in water and then adding calcium hydroxide slowly while maintaining the temperature around 60-70°C. The resulting solution is then cooled to precipitate calciumphthalatehydrate, which is filtered, washed, and dried .
Industrial Production Methods
In industrial settings, calciumphthalatehydrate is produced using a similar method but on a larger scale. The process involves the continuous addition of calcium hydroxide to a solution of phthalic acid under controlled temperature and pH conditions. The precipitated product is then separated using filtration and dried to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions
Calcium phthalate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form calcium carbonate and other by-products.
Reduction: Under specific conditions, it can be reduced to form calcium oxalate.
Substitution: It can undergo substitution reactions where the phthalate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various organic reagents and catalysts are employed depending on the desired substitution.
Major Products Formed
Oxidation: Calcium carbonate and phthalic anhydride.
Reduction: Calcium oxalate and phthalic acid.
Substitution: Various substituted phthalates depending on the reagents used.
Aplicaciones Científicas De Investigación
Calcium phthalate hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a nucleating agent in the preparation of polymers and other materials.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of plastics, coatings, and other materials due to its nucleating properties
Mecanismo De Acción
The mechanism of action of calciumphthalatehydrate involves its interaction with various molecular targets and pathways. In biological systems, it can bind to calcium receptors and influence calcium signaling pathways. This interaction can affect cellular processes such as muscle contraction, neurotransmission, and enzyme activity. In industrial applications, its nucleating properties help in the formation of crystalline structures in polymers and other materials .
Comparación Con Compuestos Similares
Similar Compounds
Calcium carbonate: Commonly used as a calcium supplement and in industrial applications.
Calcium oxalate: Found in kidney stones and used in various chemical processes.
Calcium acetate: Used in food preservation and as a chemical reagent
Uniqueness
Calcium phthalate hydrate is unique due to its specific nucleating properties, which make it valuable in the production of polymers and other materials. Its ability to interact with calcium receptors also distinguishes it from other calcium compounds, providing unique applications in biological and medical research .
Propiedades
Número CAS |
5793-85-1 |
|---|---|
Fórmula molecular |
C8H6CaO5 |
Peso molecular |
222.21 g/mol |
Nombre IUPAC |
calcium;phthalate;hydrate |
InChI |
InChI=1S/C8H6O4.Ca.H2O/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;1H2/q;+2;/p-2 |
Clave InChI |
JVCQBGFGUZJNFZ-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].O.[Ca+2] |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].O.[Ca+2] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Pyrazolo[1,5-a]pyridin-5-amine](/img/structure/B1465870.png)

![1-{2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1465874.png)





![6-acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1465882.png)
![2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B1465883.png)

